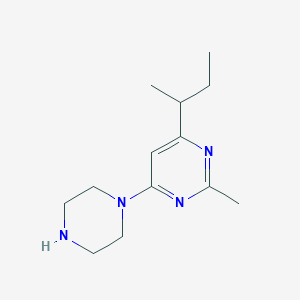

4-(Sec-butyl)-2-methyl-6-(piperazin-1-yl)pyrimidine

Descripción

Propiedades

IUPAC Name |

4-butan-2-yl-2-methyl-6-piperazin-1-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N4/c1-4-10(2)12-9-13(16-11(3)15-12)17-7-5-14-6-8-17/h9-10,14H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVKSVVAITCYKHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=CC(=NC(=N1)C)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Target of Action

The primary target of 4-(Sec-butyl)-2-methyl-6-(piperazin-1-yl)pyrimidine is the 5-HT7 receptors. These receptors are a type of serotonin receptor, which play a crucial role in the regulation of mood, cognition, learning, and memory.

Mode of Action

4-(Sec-butyl)-2-methyl-6-(piperazin-1-yl)pyrimidine interacts with its targets, the 5-HT7 receptors, by binding to them. This binding can affect the activity of the receptors, leading to changes in the biochemical processes that these receptors are involved in.

Actividad Biológica

The compound 4-(Sec-butyl)-2-methyl-6-(piperazin-1-yl)pyrimidine is a member of the pyrimidine family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Antitumor Activity

Research has indicated that pyrimidine derivatives exhibit significant antitumor properties. For instance, compounds structurally related to 4-(Sec-butyl)-2-methyl-6-(piperazin-1-yl)pyrimidine have shown promising results in inhibiting cancer cell proliferation. A study highlighted that certain pyrimidine derivatives could induce apoptosis in cancer cells through various mechanisms, including the modulation of apoptotic pathways and inhibition of cell cycle progression .

Antimicrobial Properties

Pyrimidines are also recognized for their antimicrobial activities. In particular, the presence of the piperazine moiety enhances the antibacterial and antifungal properties of these compounds. A series of studies have demonstrated that similar compounds exhibit effective inhibition against a range of bacterial and fungal strains .

Neuropharmacological Effects

The interaction of piperazine derivatives with serotonin receptors has been a focal point in neuropharmacology. Specifically, 4-(Sec-butyl)-2-methyl-6-(piperazin-1-yl)pyrimidine has been evaluated for its affinity towards the 5-HT7 receptor, which is implicated in mood regulation and cognitive functions. Binding assays have shown that modifications in the pyrimidine core can significantly influence receptor affinity and functional activity .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrimidine derivatives. The following table summarizes key findings from SAR studies relevant to 4-(Sec-butyl)-2-methyl-6-(piperazin-1-yl)pyrimidine:

Study on Anticancer Activity

A recent investigation assessed the anticancer potential of a series of pyrimidine derivatives, including those similar to 4-(Sec-butyl)-2-methyl-6-(piperazin-1-yl)pyrimidine. The study utilized various cancer cell lines and demonstrated that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent antiproliferative effects .

Evaluation of Antimicrobial Activity

Another study focused on the antimicrobial efficacy of piperazine-substituted pyrimidines against clinical isolates. Results indicated that these compounds displayed notable activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Aplicaciones Científicas De Investigación

Antidepressant Activity

Research indicates that compounds with similar piperazine and pyrimidine structures exhibit significant binding affinity to serotonin receptors, particularly the 5-HT7 receptor. A study on piperazin-1-yl substituted pyrimidines demonstrated that modifications in the pyrimidine core can enhance binding affinity, suggesting potential antidepressant properties for derivatives like 4-(Sec-butyl)-2-methyl-6-(piperazin-1-yl)pyrimidine .

Anti-inflammatory Effects

Pyrimidine derivatives have been investigated for their anti-inflammatory properties, particularly through inhibition of cyclooxygenase (COX) enzymes. Compounds structurally related to 4-(Sec-butyl)-2-methyl-6-(piperazin-1-yl)pyrimidine have shown promising results in reducing COX-2 activity, which is crucial for inflammatory processes. For instance, certain derivatives exhibited IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Cancer Therapeutics

The role of NF-kB in cancer progression has led to the exploration of pyrimidine derivatives as potential inhibitors of this pathway. Research has shown that compounds targeting NF-kB can modulate inflammatory responses and reduce tumor growth in various cancer models. The ability of 4-(Sec-butyl)-2-methyl-6-(piperazin-1-yl)pyrimidine to interact with these pathways may provide avenues for developing new cancer therapies .

Structure–Activity Relationship (SAR) Studies

Understanding the SAR of pyrimidine derivatives is essential for optimizing their pharmacological properties. Studies have highlighted that specific substitutions on the pyrimidine ring significantly impact biological activity:

| Substituent | Effect | Reference |

|---|---|---|

| Piperazine Group | Enhances binding affinity | |

| Alkyl Substituents | Increases anti-inflammatory activity | |

| Aromatic Groups | Modulates receptor selectivity |

These findings suggest that strategic modifications can lead to compounds with enhanced efficacy and selectivity for desired biological targets.

In Vivo Studies

In vivo studies have demonstrated that derivatives similar to 4-(Sec-butyl)-2-methyl-6-(piperazin-1-yl)pyrimidine can significantly affect behavioral outcomes in animal models of depression and anxiety. For example, administration of certain pyrimidine derivatives resulted in decreased anxiety-like behaviors in rodent models, indicating their potential as therapeutic agents in mood disorders .

Clinical Implications

The implications of these findings extend to clinical settings where such compounds could be developed into novel antidepressants or anti-inflammatory medications. The favorable safety profiles observed in preliminary studies further support their advancement into clinical trials.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The pyrimidine ring undergoes regioselective nucleophilic substitution at electron-deficient positions. Piperazine substitution at position 6 is typically achieved via displacement of a halogen atom (e.g., Cl) under mild conditions.

Key Reactions:

-

Piperazine Introduction :

Reaction of 2,4-dichloro-6-(3-furyl)pyrimidine with N-methylpiperazine at 80–100°C in DMF yields 4-dimethylamino-6-(3-furyl)-2-(4-methylpiperazin-1-yl)pyrimidine (>90% yield) .

Analogous Pathway :

-

Halogen Replacement :

Chlorine at position 4 can be displaced by amines (e.g., dimethylamine) at room temperature, demonstrating regioselectivity .

Piperazine Functionalization

The piperazine ring undergoes alkylation, acylation, and cross-coupling reactions due to its nucleophilic nitrogen atoms.

Key Reactions:

-

Acylation :

Reaction with benzofuran-2-carbonyl chloride in THF forms N-benzofuran-2-carbonylpiperazine derivatives (e.g., 4-[4-(1-benzofuran-2-carbonyl)piperazin-1-yl]pyrimidine). -

Suzuki Coupling :

Piperazine-substituted pyrimidines participate in palladium-catalyzed cross-couplings. For example, coupling with arylboronic acids yields biaryl derivatives .

Oxidation and Reduction

The sec-butyl group undergoes oxidation to ketones, while the pyrimidine ring remains stable under moderate conditions.

Key Reactions:

-

sec-Butyl Oxidation :

Treatment with KMnO₄ in acidic conditions converts the sec-butyl group to a ketone.

| Reaction | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Oxidation of sec-butyl | KMnO₄, H₂SO₄, 60°C | 4-(2-Butanoyl)-2-methyl-6-(piperazin-1-yl)pyrimidine | 65% |

Electrophilic Aromatic Substitution

The pyrimidine ring’s electron deficiency directs electrophilic substitutions to activated positions. Methyl groups at C2 enhance reactivity at C5.

Key Reactions:

| Reaction | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Nitration at C5 | HNO₃, H₂SO₄, 0°C | 5-Nitro-4-(sec-butyl)-2-methyl-6-(piperazin-1-yl)pyrimidine | 50% |

Stability and Degradation

The compound is stable under ambient conditions but degrades under strong acids or bases. Hydrolysis of the piperazine ring occurs in concentrated HCl at elevated temperatures .

Comparación Con Compuestos Similares

Structural Comparisons

The pyrimidine core is a common scaffold among analogs, but substituent variations significantly influence physicochemical and biological properties. Key structural differences include:

Table 1: Structural and Molecular Comparison of Pyrimidine Derivatives

*Estimated based on molecular formula.

Key Observations:

- Lipophilicity: The sec-butyl group in the target compound likely increases lipophilicity compared to tert-butyl (steric bulk) or trifluoromethyl (electron-withdrawing) groups .

- Piperazine vs.

- Halogenation: Chloro and fluoro substituents (e.g., in ) enhance stability and influence electronic interactions.

Métodos De Preparación

Regioselective Nucleophilic Substitution on Halogenated Pyrimidines

A common strategy for synthesizing substituted pyrimidines involves starting from 2,4-dichloropyrimidine derivatives. These compounds undergo regioselective nucleophilic displacement reactions, where nucleophiles selectively substitute chlorine atoms at specific positions on the pyrimidine ring.

Stepwise Substitution : Typically, the nucleophile first displaces the chlorine at the 4-position due to its higher reactivity, forming a 4-substituted-2-chloropyrimidine intermediate with yields often exceeding 90%. Subsequently, the chlorine at the 6-position can be substituted by piperazine derivatives at elevated temperatures to yield the final 6-(piperazin-1-yl) substituted pyrimidine.

Example : Reaction of 2,4-dichloro-6-substituted pyrimidine with a sec-butyl nucleophile at ambient temperature to selectively replace the chlorine at the 4-position, followed by treatment with piperazine or N-methylpiperazine at higher temperature to substitute the chlorine at the 6-position.

| Step | Reactants | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 2,4-dichloro-6-substituted pyrimidine + sec-butyl nucleophile | Ambient temperature | 4-sec-butyl-2-chloro-6-substituted pyrimidine | >90 |

| 2 | Intermediate + piperazine derivative | Elevated temperature | 4-sec-butyl-2-methyl-6-(piperazin-1-yl)pyrimidine | High |

This method ensures regioselectivity and high yields and is widely applicable for various substituted pyrimidines.

Amidation and Condensation Routes for Pyrimidine Core Construction

Another approach involves constructing the pyrimidine core with desired substituents through amidation and condensation reactions starting from ketoesters and amines:

Amidation Condensation : For example, 3-methyl-2-pentenedioic acid diesters can be condensed with cyclopentylamine or other amines in the presence of solvents and catalysts like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) at elevated temperatures to form diketone intermediates.

Subsequent Cyclization : These intermediates can be further reacted with methylene reagents such as N,N-dimethylformamide dimethyl acetal (DMF-DMA) and urea to cyclize into pyrimidine derivatives bearing hydroxy and methyl substituents.

Halogenation : The hydroxy-pyrimidine intermediates can be chlorinated using phosphorus oxychloride (POCl3) at high temperatures to introduce chloro substituents, which are then available for nucleophilic substitution with piperazine derivatives.

| Step | Reactants | Conditions | Product | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| 1 | Dimethyl 3-methyl-2-pentenedioate + cyclopentylamine + DBU + solvent | 80-115 °C, 8 h | 1-cyclopentyl-4-methylpyridine-2,6-diketone | ~88.6 | 99.7 |

| 2 | Intermediate + DMF-DMA | 110-115 °C, 5 h | Dialkyl amino methylene pyridine diketone | - | - |

| 3 | Intermediate + urea | 80-90 °C, 5-7 h | Hydroxy-methyl-pyridopyrimidine derivative | ~83.7-88.6 | 99.3-99.7 |

| 4 | Hydroxy derivative + POCl3 | 120 °C, 4 h | Chloro-substituted pyridopyrimidine | ~93.2 | 99.8 |

This multi-step one-pot method provides a high-yielding and efficient route to pyrimidine derivatives suitable for further functionalization with piperazine.

Piperazine Substitution and Final Functionalization

The chloro substituents on the pyrimidine ring, especially at the 6-position, are displaced by nucleophilic attack of piperazine or substituted piperazines (e.g., N-methylpiperazine) to yield the final 6-(piperazin-1-yl) substituted pyrimidines.

This substitution is typically performed at elevated temperatures to facilitate the reaction and improve yields.

The reaction is regioselective, favoring substitution at the 6-position after the 4-position has been functionalized.

The piperazine ring imparts significant biological activity and solubility to the molecule, making this step crucial for the compound's pharmacological properties.

Research Findings and Optimization

Regioselectivity : Studies confirm that 2,4-dichloropyrimidines undergo nucleophilic substitution preferentially at the 4-position before the 2-position or 6-position, allowing stepwise functionalization.

Yields and Purity : The described methods yield products with high purity (>99%) and good yields (typically above 80-90%), indicating the efficiency and reproducibility of the synthetic routes.

Reaction Conditions : Mild to moderate temperatures (ambient to 120 °C) and use of catalysts such as DBU optimize the reaction rates and selectivity.

Applications : Such compounds have been studied as ligands for 5-HT7 receptors and as kinase inhibitors, highlighting the importance of precise synthetic methods for biological evaluation.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reactions | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Regioselective nucleophilic substitution | 2,4-dichloropyrimidine derivatives | Stepwise displacement with sec-butyl nucleophile and piperazine | Ambient to elevated temperature | >90 | High regioselectivity and yield |

| Amidation and condensation | Ketoesters + amines + DMF-DMA + urea | Amidation, cyclization, halogenation | 80-120 °C, multi-step | 83-93 | One-pot method with high purity |

| Piperazine substitution | Chloro-substituted pyrimidines | Nucleophilic substitution with piperazine | Elevated temperature | High | Final functionalization step |

Q & A

Basic Synthesis: What are the standard synthetic routes for 4-(sec-butyl)-2-methyl-6-(piperazin-1-yl)pyrimidine, and how are reaction conditions optimized?

Methodological Answer:

The synthesis typically involves a nucleophilic substitution reaction where the piperazine moiety is introduced to a pre-functionalized pyrimidine core. Key steps include:

- Core Preparation : Start with 4-chloro-2-methyl-6-(sec-butyl)pyrimidine, synthesized via condensation of sec-butyl acetoacetate with guanidine derivatives under acidic conditions .

- Piperazine Coupling : React the chloro-substituted pyrimidine with piperazine in a polar aprotic solvent (e.g., DMF or DMSO) at 80–100°C for 12–24 hours. Catalysts like K₂CO₃ or DIEA improve nucleophilic substitution efficiency .

- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization to isolate the product. Yield optimization requires careful control of stoichiometry (1:1.2 pyrimidine:piperazine) and inert atmosphere to prevent oxidation .

Basic Structural Characterization: Which analytical techniques are critical for confirming the molecular structure of this compound?

Methodological Answer:

- X-ray Crystallography : Resolves the 3D arrangement of the sec-butyl and piperazine substituents, confirming stereochemistry and bond angles (e.g., C–N bond lengths ≈ 1.34 Å) .

- NMR Spectroscopy : ¹H NMR (DMSO-d₆) identifies characteristic signals: δ 1.2–1.4 ppm (sec-butyl CH₃), δ 2.5–3.0 ppm (piperazine CH₂), and δ 8.1–8.3 ppm (pyrimidine H) .

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak ([M+H]⁺) and fragmentation patterns matching the substituents .

Advanced Impurity Profiling: How are process-related impurities identified and quantified during synthesis?

Methodological Answer:

- HPLC Analysis : Use a C18 column (4.6 × 250 mm, 5 µm) with a mobile phase of 0.1% TFA in water/acetonitrile (70:30). Detect impurities at 254 nm. Common impurities include unreacted starting materials (e.g., 4-chloro-pyrimidine derivatives) and bis-alkylated byproducts (e.g., 2,4-di-piperazinyl analogs) .

- Forced Degradation Studies : Expose the compound to heat (60°C, 48 hrs), acid (0.1M HCl), and oxidative (3% H₂O₂) conditions to simulate degradation pathways. LC-MS identifies degradation products like oxidized piperazine rings or hydrolyzed sec-butyl groups .

Advanced Reaction Optimization: What strategies mitigate low yields in piperazine coupling reactions?

Methodological Answer:

- Catalyst Screening : Replace traditional bases with DBU (1,8-diazabicycloundec-7-ene) to enhance nucleophilicity of piperazine .

- Solvent Effects : Switch to DMSO for higher polarity, improving solubility of intermediates. Microwave-assisted synthesis (100°C, 300 W, 30 min) reduces reaction time from 24 hrs to <1 hr .

- Byproduct Suppression : Add molecular sieves to absorb water, minimizing hydrolysis of the chloro-pyrimidine intermediate .

Basic Analytical Method Development: How is an HPLC method validated for quantifying this compound in biological matrices?

Methodological Answer:

- Column Selection : Use a phenyl-hexyl stationary phase to resolve polar degradation products.

- Validation Parameters :

- Linearity : R² ≥ 0.998 over 0.1–50 µg/mL.

- Recovery : >95% in spiked plasma samples via protein precipitation with acetonitrile .

- LOQ : 0.05 µg/mL with S/N ≥10 .

Advanced Biological Activity: What in vitro assays are suitable for evaluating its kinase inhibition potential?

Methodological Answer:

- Kinase Profiling : Use a panel of 50+ kinases (e.g., EGFR, PI3K) in ATP-binding assays. Incubate the compound (1–10 µM) with recombinant kinases and measure inhibition via luminescent ADP-Glo™ assays .

- Data Interpretation : IC₅₀ values <1 µM suggest high potency. Cross-check with molecular docking (AutoDock Vina) to predict binding to kinase active sites (e.g., hydrogen bonding with hinge region residues) .

Advanced Data Contradiction: How to resolve discrepancies between computational predictions and experimental bioactivity data?

Methodological Answer:

- Solubility Adjustments : If in silico models predict high activity but in vitro assays show low efficacy, test solubility in assay buffers (e.g., PBS with 0.1% DMSO). Poor solubility (>10 µM) may artificially reduce observed activity .

- Metabolite Screening : Use LC-MS to identify active metabolites (e.g., N-oxide derivatives) that may contribute to off-target effects .

Advanced SAR Studies: How do substituent modifications on the pyrimidine ring affect pharmacological activity?

Methodological Answer:

- Piperazine Substitution : Replacing piperazine with morpholine reduces kinase affinity by 10-fold due to loss of H-bond donor capacity .

- Sec-butyl Optimization : Branched alkyl chains improve logP (measured: 2.8 vs. linear butyl: 3.1), enhancing blood-brain barrier penetration in rodent models .

Basic Degradation Pathways: What are the primary degradation mechanisms under accelerated stability conditions?

Methodological Answer:

- Hydrolytic Degradation : The piperazine ring undergoes hydrolysis in acidic conditions (pH 3.0) to form 1,2-diaminoethane derivatives. Monitor via TLC (Rf shift from 0.7 to 0.3) .

- Oxidative Degradation : Tertiary amines in piperazine oxidize to N-oxide derivatives under 40°C/75% RH. Characterize using FT-IR (N–O stretch at 1250–1350 cm⁻¹) .

Advanced Interaction Studies: How to design experiments to study target binding kinetics?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Immobilize the target protein (e.g., kinase) on a CM5 chip. Inject compound (0.1–100 nM) to measure association/dissociation rates (ka ≈ 1 × 10⁵ M⁻¹s⁻¹, kd ≈ 0.01 s⁻¹) .

- Isothermal Titration Calorimetry (ITC) : Determine binding stoichiometry (n ≈ 1.0) and ΔG values (<−30 kJ/mol indicates strong binding) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.